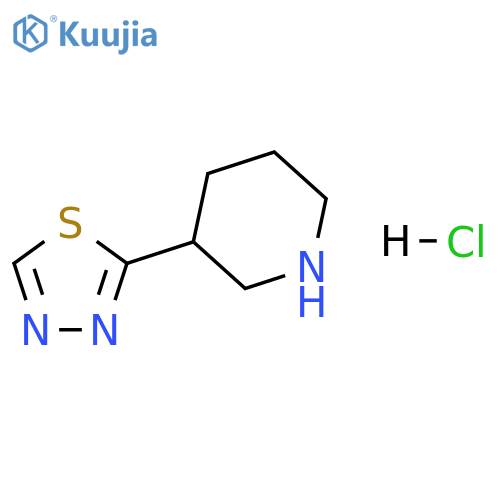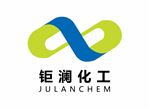Cas no 2470435-27-7 (3-(1,3,4-thiadiazol-2-yl)piperidine hydrochloride)

2470435-27-7 structure
商品名:3-(1,3,4-thiadiazol-2-yl)piperidine hydrochloride
CAS番号:2470435-27-7
MF:C7H12ClN3S
メガワット:205.708278656006
MDL:MFCD32710680
CID:5417166
PubChem ID:154866063
3-(1,3,4-thiadiazol-2-yl)piperidine hydrochloride 化学的及び物理的性質
名前と識別子
-
- 2470435-27-7
- Z4497310767
- 2-Piperidin-3-yl-1,3,4-thiadiazole;hydrochloride
- 3-(1,3,4-thiadiazol-2-yl)piperidine hydrochloride
- EN300-26967536
- Piperidine, 3-(1,3,4-thiadiazol-2-yl)-, hydrochloride (1:1)
-
- MDL: MFCD32710680
- インチ: 1S/C7H11N3S.ClH/c1-2-6(4-8-3-1)7-10-9-5-11-7;/h5-6,8H,1-4H2;1H
- InChIKey: PBSDIIIKXNJVLX-UHFFFAOYSA-N
- ほほえんだ: N1CCCC(C2=NN=CS2)C1.[H]Cl
計算された属性
- せいみつぶんしりょう: 205.0440463g/mol
- どういたいしつりょう: 205.0440463g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 131
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 66Ų
3-(1,3,4-thiadiazol-2-yl)piperidine hydrochloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26967536-0.5g |
3-(1,3,4-thiadiazol-2-yl)piperidine hydrochloride |
2470435-27-7 | 95.0% | 0.5g |
$835.0 | 2025-03-20 | |
| Enamine | EN300-26967536-1.0g |
3-(1,3,4-thiadiazol-2-yl)piperidine hydrochloride |
2470435-27-7 | 95.0% | 1.0g |
$1070.0 | 2025-03-20 | |
| Enamine | EN300-26967536-0.05g |
3-(1,3,4-thiadiazol-2-yl)piperidine hydrochloride |
2470435-27-7 | 95.0% | 0.05g |
$249.0 | 2025-03-20 | |
| Enamine | EN300-26967536-0.1g |
3-(1,3,4-thiadiazol-2-yl)piperidine hydrochloride |
2470435-27-7 | 95.0% | 0.1g |
$372.0 | 2025-03-20 | |
| Enamine | EN300-26967536-2.5g |
3-(1,3,4-thiadiazol-2-yl)piperidine hydrochloride |
2470435-27-7 | 95.0% | 2.5g |
$2100.0 | 2025-03-20 | |
| Enamine | EN300-26967536-10.0g |
3-(1,3,4-thiadiazol-2-yl)piperidine hydrochloride |
2470435-27-7 | 95.0% | 10.0g |
$4606.0 | 2025-03-20 | |
| 1PlusChem | 1P028BYI-2.5g |
3-(1,3,4-thiadiazol-2-yl)piperidinehydrochloride |
2470435-27-7 | 95% | 2.5g |
$2658.00 | 2024-05-21 | |
| 1PlusChem | 1P028BYI-500mg |
3-(1,3,4-thiadiazol-2-yl)piperidinehydrochloride |
2470435-27-7 | 95% | 500mg |
$1094.00 | 2024-05-21 | |
| Aaron | AR028C6U-5g |
3-(1,3,4-thiadiazol-2-yl)piperidinehydrochloride |
2470435-27-7 | 95% | 5g |
$4295.00 | 2023-12-15 | |
| Aaron | AR028C6U-500mg |
3-(1,3,4-thiadiazol-2-yl)piperidinehydrochloride |
2470435-27-7 | 95% | 500mg |
$1174.00 | 2025-02-16 |
3-(1,3,4-thiadiazol-2-yl)piperidine hydrochloride 関連文献
-
Sofie Van Damme,Patrick Bultinck,Venkatesan Subramanian Phys. Chem. Chem. Phys., 2012,14, 15135-15144
-
Qing Chang,Heng Zhang,Xujun Wang,Hongliang Li,Xiangang Xu RSC Adv., 2015,5, 56274-56278
-
Jiayun Hu,Manuka Ghosh,Marvin J. Miller Anal. Methods, 2019,11, 296-302
-
Louis Porte RSC Adv., 2014,4, 64506-64513
2470435-27-7 (3-(1,3,4-thiadiazol-2-yl)piperidine hydrochloride) 関連製品
- 2138027-48-0(3-(4-amino-2H-1,2,3-triazol-2-yl)-1lambda6-thiolane-1,1-dione)
- 81216-14-0(7-bromohept-1-yne)
- 2172587-36-7(4-(1-amino-3-methoxycyclobutyl)oxan-4-ol)
- 2000536-02-5(2-{3-(aminomethyl)-5-methyloxolan-3-yloxy}ethan-1-ol)
- 1017210-11-5(4-(2,5-dimethylphenyl)butan-2-amine)
- 850036-28-1(Cyclopent-1-en-1-ylboronic acid)
- 1823914-28-8(4-(Isoxazol-3-yl)benzamide)
- 1443324-93-3(1-(2-propoxynaphthalen-1-yl)ethanol)
- 2171160-84-0((3S)-3-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}pentanoic acid)
- 2309474-13-1((4-Cyano-1,1-dioxothian-4-yl)methanesulfonamide)
推奨される供給者
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量
